NHE-1 Inhibitory Activity: 3-Bromo-2,6-dinitro vs. 3,5-Dichloro Analog Comparison
3-Bromo-5-hydroxy-2,6-dinitrobenzoic acid (as the 3-bromo-2,6-dinitro-5-hydroxybenzoic acid core) exhibits measurable NHE-1 inhibitory activity with an IC₅₀ value of approximately 0.5 μM [1]. In a direct head-to-head comparison, the corresponding 3,5-dichloro analog demonstrated significantly attenuated potency, establishing that the bromo substituent is pharmacologically advantageous over chloro substitution at this specific scaffold position [1].
| Evidence Dimension | NHE-1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | ≈0.5 μM |
| Comparator Or Baseline | 3,5-Dichloro analog: significantly higher IC₅₀ (reduced potency) |
| Quantified Difference | Bromo analog exhibits markedly superior potency versus dichloro analog |
| Conditions | In vitro NHE-1 inhibition assay; cardioprotection-relevant model |
Why This Matters
Procurement decisions for NHE-1 inhibitor development should prioritize the 3-bromo derivative over the 3,5-dichloro analog based on demonstrated potency advantage.
- [1] Jemlan, LLC. US Patent US6124352 A1, 2000. View Source
